

An In-depth Technical Guide to the Thermochemistry of Ethylenediamine and Its Derivatives

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Compound of Interest

Compound Name: *Ethylenediamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **ethylenediamine** and its methylated derivatives. The information is curated to support research, development, and safety assessments in various scientific and industrial applications, including drug development. This document presents key quantitative thermochemical data in structured tables, details representative experimental protocols for crucial measurements, and visualizes a key industrial synthesis process.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of **ethylenediamine** and its selected methylated derivatives. All data is presented at standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Thermochemical Properties of **Ethylenediamine** (C₂H₈N₂)

Property	Value	Units
Molar Mass	60.10	g/mol
Standard Enthalpy of Formation (liquid), $\Delta_f H^\circ(l)$	-62.47 to -63.55[1][2]	kJ/mol
Standard Enthalpy of Combustion (liquid), $\Delta_c H^\circ(l)$	-1867.80[3]	kJ/mol
Standard Enthalpy of Vaporization, $\Delta_{vap} H^\circ$	44.0[4]	kJ/mol
Liquid Phase Heat Capacity, $C_p(l)$	172.59[1][5]	J/(mol·K)
Standard Molar Entropy (liquid), $S^\circ(l)$	202.42[1][2]	J/(mol·K)
Boiling Point	116-118	°C
Melting Point	8.5	°C

Table 2: Thermochemical and Physical Properties of **Ethylenediamine** Derivatives

Compound	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL at 20°C)	Standard Enthalpy of Vaporization (kJ/mol)
N-Methylethylenediamine	C ₃ H ₁₀ N ₂	74.12	114-117[6][7] [8]	0.850[6][7][8]	Not available
N,N-Dimethylethylenediamine	C ₄ H ₁₂ N ₂	88.15	104-106[9]	0.807[9]	Not available
N,N'-Dimethylethylenediamine	C ₄ H ₁₂ N ₂	88.15	119-122[10] [11]	0.819[10][11]	Not available
N,N,N',N'-Tetramethylethylenediamine (TMEDA)	C ₆ H ₁₆ N ₂	116.20	120-122[12]	0.775[12]	39.8[13]

Note: Comprehensive thermochemical data such as the enthalpy of formation and combustion for the derivatives of **ethylenediamine** are not readily available in the reviewed literature.

Experimental Protocols

The following sections detail representative methodologies for determining key thermochemical properties of liquid amines like **ethylenediamine** and its derivatives. These protocols are synthesized from general best practices in calorimetry and thermochemical analysis.

2.1. Determination of the Enthalpy of Combustion using Oxygen Bomb Calorimetry

This protocol outlines the determination of the standard enthalpy of combustion for a liquid amine.

Objective: To measure the heat released during the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

Apparatus:

- Oxygen bomb calorimeter (including the bomb, bucket, stirrer, and temperature sensor)
- Pellet press (for solid samples, not applicable here)
- Crucible (platinum or fused silica)
- Fuse wire (e.g., nickel-chromium) of known combustion energy
- Oxygen cylinder with a pressure regulator
- Analytical balance (accurate to ± 0.0001 g)
- Pipette or syringe for sample delivery

Procedure:

- Sample Preparation:
 - Accurately weigh a clean, dry crucible.
 - Using a pipette or syringe, add a precise amount (typically 0.5-1.0 g) of the liquid amine to the crucible. Due to the volatility and hygroscopic nature of amines, this step should be performed quickly. For highly volatile samples, encapsulation in a gelatin capsule of known combustion energy may be necessary.
 - Record the exact mass of the sample.
- Bomb Assembly:
 - Cut a piece of fuse wire (typically 10 cm) and weigh it.
 - Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the liquid sample in the crucible.
 - Add a small, known amount of distilled water (e.g., 1 mL) to the bottom of the bomb to ensure saturation with water vapor, simplifying corrections.

- Carefully place the bomb head into the bomb cylinder and seal it tightly.
- Oxygen Filling:
 - Connect the bomb to the oxygen cylinder via the filling apparatus.
 - Slowly introduce oxygen into the bomb to a pressure of 25-30 atm.
 - Vent the bomb to flush out atmospheric nitrogen and then refill with oxygen to the final pressure. This minimizes the formation of nitric acid during combustion.
- Calorimeter Setup:
 - Place the sealed bomb into the calorimeter bucket.
 - Add a precise volume of distilled water (e.g., 2000 mL) to the bucket, ensuring the bomb is fully submerged.
 - Assemble the calorimeter, placing the lid, stirrer, and temperature probe in their respective positions.
- Combustion and Data Acquisition:
 - Start the stirrer and allow the system to reach thermal equilibrium. Record the initial temperature for a baseline period.
 - Ignite the sample by passing a current through the fuse wire.
 - Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool. Continue recording during the cooling period to establish a post-combustion baseline.
- Post-Combustion Analysis:
 - Carefully release the pressure from the bomb.
 - Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).

- Collect and weigh any unburned fuse wire.
- The bomb washings can be titrated with a standard base to determine the amount of nitric acid formed, which is a necessary correction.

2.2. Determination of the Enthalpy of Vaporization

This protocol describes a method for determining the enthalpy of vaporization from vapor pressure measurements at different temperatures, based on the Clausius-Clapeyron equation.

Objective: To measure the vapor pressure of the liquid amine at various temperatures to calculate its enthalpy of vaporization.

Apparatus:

- A system for measuring vapor pressure as a function of temperature (e.g., an isoteniscope or a custom-built apparatus with a pressure transducer and temperature control).
- A temperature-controlled bath (e.g., oil or water bath).
- A vacuum pump.
- A high-precision thermometer or thermocouple.
- A pressure measurement device (e.g., a digital pressure transducer or a mercury manometer).

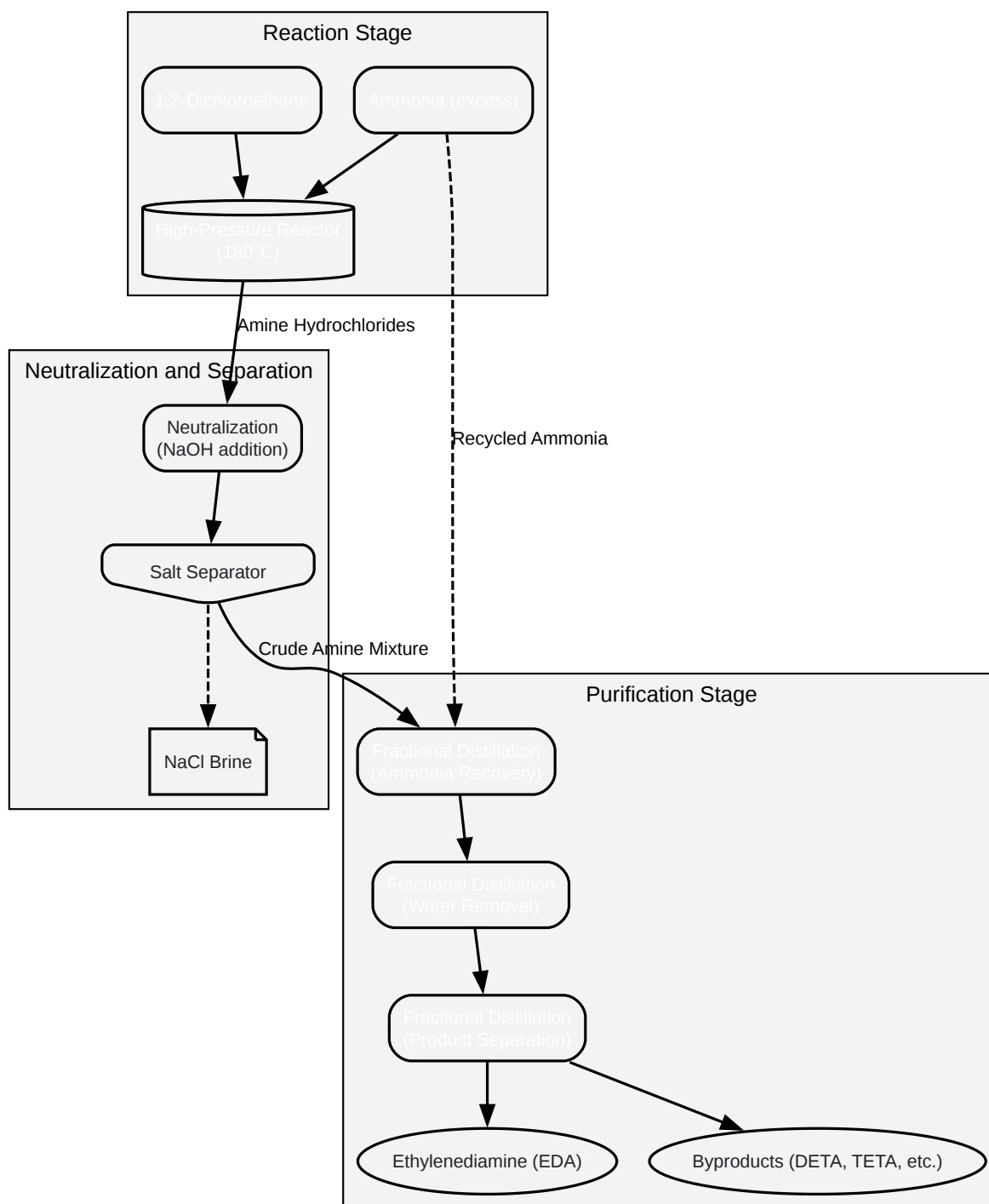
Procedure:

- Sample Preparation:
 - Introduce a sample of the liquid amine into the sample bulb of the apparatus.
 - Freeze the sample using a cold bath (e.g., liquid nitrogen) and evacuate the apparatus to remove any dissolved gases.
 - Allow the sample to thaw under vacuum and repeat the freeze-pump-thaw cycle several times to ensure the complete removal of non-condensable gases.

- Vapor Pressure Measurement:
 - Immerse the sample bulb in the temperature-controlled bath.
 - Allow the system to reach thermal equilibrium at a set temperature.
 - Record the temperature and the corresponding vapor pressure.
 - Repeat the measurement at several different temperatures, covering a range as wide as is feasible and safe.
- Data Analysis:
 - Plot the natural logarithm of the vapor pressure ($\ln P$) against the reciprocal of the absolute temperature ($1/T$).
 - According to the Clausius-Clapeyron equation ($\ln(P) = -\Delta H_{\text{vap}}/R * (1/T) + C$), this plot should yield a straight line.
 - The slope of the line is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant ($8.314 \text{ J/(mol}\cdot\text{K)}$).
 - Calculate the enthalpy of vaporization (ΔH_{vap}) from the slope of the line.

Visualization of Industrial Synthesis

The primary industrial method for producing **ethylenediamine** is the reaction of 1,2-dichloroethane (EDC) with ammonia. The following diagram illustrates the key stages of this process.



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Caption: Industrial production of **ethylenediamine** via the EDC process.

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